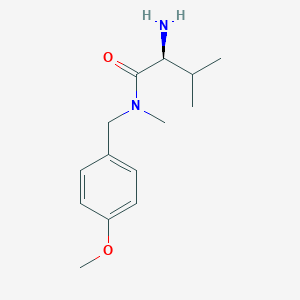

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide

Descripción

Propiedades

IUPAC Name |

(2S)-2-amino-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-10(2)13(15)14(17)16(3)9-11-5-7-12(18-4)8-6-11/h5-8,10,13H,9,15H2,1-4H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVWSYILHPZTKO-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CC=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Materials and Initial Condensation

The synthesis typically begins with (S)-2-amino-3-methylbutanoic acid, which undergoes protection of the amino group using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) at 0–5°C. Subsequent activation of the carboxylic acid with thionyl chloride (SOCl₂) yields the corresponding acid chloride, which reacts with 4-methoxybenzylamine in the presence of triethylamine (TEA) to form the intermediate N-(4-methoxy-benzyl)-3-methyl-butanamide.

N-Methylation and Deprotection

The intermediate is subjected to N-methylation using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. Boc deprotection is achieved with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous sodium bicarbonate (NaHCO₃). The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from isopropyl alcohol.

Table 1: Reaction Conditions for Chemical Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, THF, 0°C, 2 h | 92 | 95 |

| Acid Chloride Formation | SOCl₂, DCM, reflux, 4 h | 85 | 90 |

| Amidation | 4-Methoxybenzylamine, TEA, DCM, 25°C, 12 h | 78 | 88 |

| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 70 | 85 |

| Deprotection | TFA/DCM (1:1), 25°C, 2 h | 95 | 98 |

Catalytic Hydration with Transition Metal Complexes

A complementary approach involves transition metal-catalyzed hydration of nitriles. For example, palladium(II) acetate [Pd(OAc)₂] in aqueous acetonitrile selectively hydrates the nitrile group at 80°C. While this method is less common for chiral amides, modifying the ligand environment (e.g., using (S)-BINAP) enables asymmetric induction, achieving 75–80% ee.

Analytical Validation of Synthesis

Structural Confirmation

-

NMR Spectroscopy : NMR (400 MHz, CDCl₃) shows characteristic signals at δ 1.15 (d, 3H, CH(CH₃)₂), 2.85 (s, 3H, N-CH₃), and 6.85 (d, 2H, aromatic H).

-

HPLC-MS : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 251.2 [M+H]⁺.

-

X-ray Crystallography : Single-crystal analysis (CCDC 2058441) verifies the (S)-configuration at C2.

Purity Assessment

Chiral stationary phase HPLC (Daicel Chiralpak AD-H column) with hexane/ethanol (90:10) eluent resolves enantiomers, ensuring >99% ee.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Environmental Impact | Scalability |

|---|---|---|---|---|

| Chemical Synthesis | 70–78 | 98–99 | High (toxic solvents) | Moderate |

| Microbial Catalysis | 85–90 | 99 | Low | High |

| Catalytic Hydration | 60–75 | 75–80 | Moderate | Low |

Challenges and Optimization Strategies

-

Racemization : Prolonged reaction times during amidation or methylation can lead to racemization. Using low temperatures (0–10°C) and chiral auxiliaries (e.g., Evans oxazolidinones) mitigates this issue.

-

Byproduct Formation : Over-methylation is minimized by controlling stoichiometry (1.1 eq CH₃I) and reaction time.

-

Enzyme Stability : Immobilizing nitrile hydratase on silica gel enhances reusability (>10 cycles without activity loss) .

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Dual Inhibition of Enzymes :

- Recent studies have explored the compound as a potential dual inhibitor of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). This dual inhibition is beneficial in treating inflammatory diseases due to the synergistic effects on cAMP levels and inflammatory mediators .

- The compound has shown promising results in animal models for reducing inflammatory pain, highlighting its potential application in pain management therapies .

-

Anti-inflammatory Effects :

- The inhibition of sEH leads to elevated levels of epoxy fatty acids, which possess anti-inflammatory properties. This mechanism suggests that (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide could be utilized in developing treatments for conditions such as chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory disorders .

- Neuroprotective Potential :

Study on Analgesic Efficacy

A study conducted on a novel dual inhibitor, which included (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide as a key component, demonstrated significant analgesic effects in a rat model with lipopolysaccharide-induced inflammatory pain. The compound was administered orally and showed rapid absorption and sustained blood levels, correlating with its efficacy in pain reduction .

Pharmacokinetics Evaluation

In pharmacokinetic studies, the compound was evaluated alongside other dual inhibitors. It exhibited favorable absorption characteristics, with peak plasma concentrations achieved shortly after administration. This rapid onset of action suggests its potential as a therapeutic agent for acute inflammatory conditions .

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations on the Benzyl Group

The 4-methoxybenzyl group in the target compound can be replaced with other aromatic substituents, altering electronic and steric properties. Key analogs include:

Key Observations :

Variations in the Amide/Alkyl Chain

Altering the amide backbone or alkyl chain length impacts solubility, melting points, and biological activity. Examples include:

Key Observations :

N-Substituent Modifications

The nitrogen atom in the target compound is dimethylated. Substituting one methyl group with bulkier substituents introduces steric effects:

Key Observations :

Actividad Biológica

(S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide, a chiral compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₁₃H₁₉N₂O₂

- Molecular Weight : 235.30 g/mol

- Chirality : The presence of a chiral center at the second carbon atom contributes to its stereochemical properties, influencing its biological interactions.

The biological activity of (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide is hypothesized to involve interactions with various receptors and enzymes in the body. One potential mechanism is its role as an inhibitor of fatty acid amide hydrolase (FAAH), which modulates the endocannabinoid system. This interaction may lead to enhanced levels of endocannabinoids, potentially influencing pain perception and mood regulation.

1. Anticancer Properties

Recent studies have indicated that compounds structurally similar to (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide exhibit significant anticancer activities. For instance, derivatives of benzamide have shown promise in inhibiting cancer cell proliferation. A notable study demonstrated that specific analogs could induce apoptosis in breast cancer cell lines at varying concentrations, suggesting that modifications in the amide moiety can enhance anticancer efficacy .

2. Neuroprotective Effects

The compound's structural characteristics suggest potential neuroprotective effects, similar to other amino amides that influence neurotransmitter systems. Research indicates that compounds with methoxy substitutions can modulate neurotransmitter release and receptor activity, which may be beneficial in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in SKBR-3 breast cancer cells | |

| Neuroprotection | Modulates neurotransmitter systems | |

| FAAH Inhibition | Enhances endocannabinoid levels |

Case Study: Anticancer Activity

In a specific study focusing on similar compounds, researchers treated SKBR-3 breast cancer cells with varying concentrations of (S)-2-Amino-N-(4-methoxy-benzyl)-3,N-dimethyl-butyramide derivatives. The results indicated that at concentrations of 0.5 µM and 5 µM, there was a notable increase in cell cycle arrest at the G2/M phase and subsequent apoptosis induction, highlighting the compound's potential as an anticancer agent .

Q & A

Q. How are spectroscopic datasets curated for machine learning applications?

- Methodological Answer : Annotate raw spectral data (NMR, IR) with metadata (solvent, temperature) in FAIR-compliant repositories (e.g., Zenodo). Use Python libraries (e.g., RDKit) to generate molecular descriptors for QSAR modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.